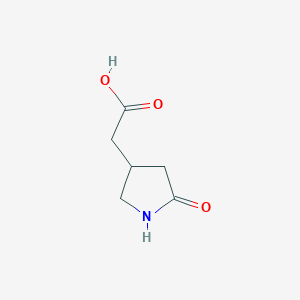
5-Oxopyrrolidine-3-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidine-3-acetic Acid is a chemical compound characterized by a pyrrolidine ring with a ketone group at the 5-position and an acetic acid moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-3-acetic Acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to obtain substituted 2-(2-oxopyrrolidin-1-yl)acetamides . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being maintained at specific temperatures for varying periods .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidine-3-acetic Acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-(5-hydroxypyrrolidin-3-yl)acetic acid.
Substitution: Formation of esters such as methyl or ethyl esters of 2-(5-oxopyrrolidin-3-yl)acetic acid.
Scientific Research Applications
5-Oxopyrrolidine-3-acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidine-3-acetic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The ketone group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the acetic acid moiety.
Pyrrolidine-2,5-dione: Contains an additional ketone group at the 2-position.
Prolinol: A hydroxyl derivative of pyrrolidine.
Uniqueness: 5-Oxopyrrolidine-3-acetic Acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(5-oxopyrrolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)




![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2704923.png)
![2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}naphthalene-1-carboxamide](/img/structure/B2704924.png)
![7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704926.png)

![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2704929.png)
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2704931.png)

